Supinidine
Overview
Description
Supinidine is an organic compound that belongs to the class of alkaloids and derivatives . These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms . The molecular formula of this compound is C8H13NO .
Synthesis Analysis
The synthesis of this compound has been achieved via a carbon–carbon bond formation at the α-position to the nitrogen by employing an intramolecular carbenoid displacement (ICD) reaction as a key step . A route towards the pyrrolizidine nucleus from derivatives of 5-acetylpyrrolidin-2-one using an intramolecular Wittig reaction with vinylphosphonium salts has also been described .
Molecular Structure Analysis
The molecular weight of this compound is 139.19 . The average mass is 139.195 Da and the monoisotopic mass is 139.099716 Da .
Chemical Reactions Analysis
This compound is part of the pyrrolizidine alkaloids (PAs), which are heterocyclic organic compounds synthesized by plants that are thought to act as defense compounds against herbivores . More than 660 different PAs have been detected .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H13NO) and molecular weight (139.19) .
Scientific Research Applications
Alkaloids in Chromolaena Pulchella
A study by (Gómez-Hurtado et al., 2013) identified two new pyrrolizidine alkaloids in the roots of Chromolaena pulchella, including supinidine. The research focused on the physical and spectroscopic properties of these alkaloids and their absolute configuration.
Enantioselective Synthesis of Pyrrolizidine Alkaloids
(Senter et al., 2012) reported the first total synthesis of (+)-amabiline, a pyrrolizidine alkaloid from Cynoglossum amabile, using a method that includes the construction of the unsaturated pyrrolizidine or (-)-supinidine core. This synthesis is significant for the study of alkaloids, including this compound.
Pharmacokinetic Characterization in Rats
A study by (Song et al., 2021) on supinoxin, a novel anticancer drug, included pharmacokinetic characterization in rats. Although not directly on this compound, this study is relevant for understanding the broader category of compounds related to this compound.
Alkaloids in Medicinal Plants
Research by (Hasan et al., 2022) on Helotropium supinum, a medicinal plant, included the analysis of phytochemical constituents such as alkaloids, which are related to this compound. This study provides insights into the use of these compounds in traditional medicine.
Anti-Cancer Properties
(Tentler et al., 2018) conducted preclinical studies of RX-5902 (Supinoxin), an anti-cancer compound affecting molecules in the Wnt canonical pathway. While not directly about this compound, this research is relevant for its connection to the broader category of compounds including this compound.
Safety and Hazards
Properties
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,8,10H,1-2,4-6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAZPFSQQKHEG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=CCN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=CCN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221884 | |
Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-59-7 | |
Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Supinidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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